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molecular formula C4H3F7O B116992 Sevoflurane CAS No. 28523-86-6

Sevoflurane

Cat. No. B116992
M. Wt: 200.05 g/mol
InChI Key: DFEYYRMXOJXZRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09353038B2

Procedure details

30 grams of sevoflurane (0.15 mols) was cooled to about −36.2° C. under nitrogen. Approximately 10 mL of a 3.0 M solution of CH3Li/CH2(OC2H5)2 (0.03 mols of the base) was added over 29 minutes while maintaining a temperature between about −37.5° C. and about −30.5° C. After addition of the methyl lithium was complete, the addition funnel was washed with a few mL of diethoxymethane. The reaction mixture was then stirred for approximately 20 minutes at a temperature between about −39° C. and about −35° C. A vacuum (0.3 mmHg) applied to the reaction mixture for approximately 1 hour, 46 minutes while the reaction mixture was held at a temperature between about −38.5° C. and about 10.7° C. afforded approximately 30.0 grams of a crude liquid product. GC analysis of this liquid showed it contained 22.8% compound A, 47.1% unreacted sevoflurane, and 29.7% diethoxymethane.
[Compound]
Name
compound A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([F:12])[O:2][CH:3]([C:8](F)([F:10])[F:9])[C:4]([F:7])([F:6])[F:5].C(OCOCC)C>>[F:5][C:4]([F:6])([F:7])[C:3]([O:2][CH2:1][F:12])=[C:8]([F:9])[F:10]

Inputs

Step One
Name
compound A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC(C(F)(F)F)C(F)(F)F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
FC(C(=C(F)F)OCF)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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